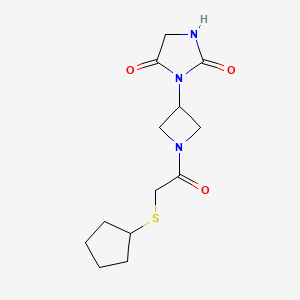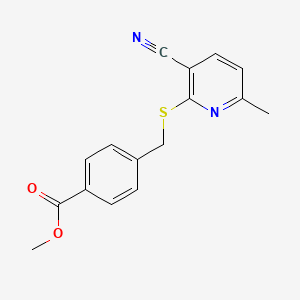
Methyl 4-(((3-cyano-6-methylpyridin-2-yl)thio)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(((3-cyano-6-methylpyridin-2-yl)thio)methyl)benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzoate ester linked to a pyridine ring through a thioether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((3-cyano-6-methylpyridin-2-yl)thio)methyl)benzoate typically involves a multi-step process:
-
Formation of the Thioether Linkage: : The initial step involves the reaction of 3-cyano-6-methylpyridine-2-thiol with a suitable benzoate derivative. This reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating the nucleophilic attack on the benzoate ester.
-
Esterification: : The resulting intermediate is then subjected to esterification to form the final product. This step may involve the use of methanol and an acid catalyst like sulfuric acid or p-toluenesulfonic acid to promote the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The thioether group in Methyl 4-(((3-cyano-6-methylpyridin-2-yl)thio)methyl)benzoate can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents for this transformation include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
-
Reduction: : The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
-
Substitution: : The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether, palladium on carbon with hydrogen gas.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Amides or alcohol derivatives.
Scientific Research Applications
Methyl 4-(((3-cyano-6-methylpyridin-2-yl)thio)methyl)benzoate has found applications in various scientific research fields:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
-
Biology: : The compound’s ability to undergo various chemical transformations makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
-
Medicine: : Research is ongoing to explore its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific biological pathways.
-
Industry: : It is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 4-(((3-cyano-6-methylpyridin-2-yl)thio)methyl)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group and thioether linkage are key functional groups that can participate in binding interactions with target molecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(((3-cyano-6-methylpyridin-2-yl)thio)methyl)benzoate: Unique due to its specific substitution pattern on the pyridine and benzoate rings.
Methyl 4-(((3-cyano-6-chloropyridin-2-yl)thio)methyl)benzoate: Similar structure but with a chlorine atom instead of a methyl group, which can alter its reactivity and biological activity.
Methyl 4-(((3-cyano-6-methylpyridin-2-yl)thio)methyl)phenylacetate: Similar thioether linkage but with a phenylacetate ester, affecting its physical and chemical properties.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both a cyano group and a thioether linkage in the same molecule is relatively rare, making it a compound of interest for further research and development.
Properties
IUPAC Name |
methyl 4-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11-3-6-14(9-17)15(18-11)21-10-12-4-7-13(8-5-12)16(19)20-2/h3-8H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRQNYSWUPSETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)SCC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
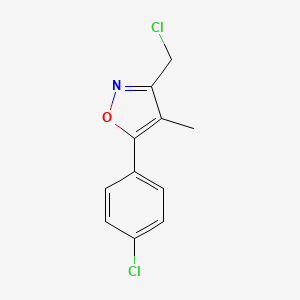
![1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2773874.png)
![4-cyclopropyl-1-{1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2773875.png)
![2-(2-Phenylmethoxycarbonyl-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B2773876.png)
![8-isobutyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2773877.png)
![N-(2,5-dimethylphenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2773878.png)
![2-({[3-(4-chloro-3-methylphenyl)-6-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2773879.png)
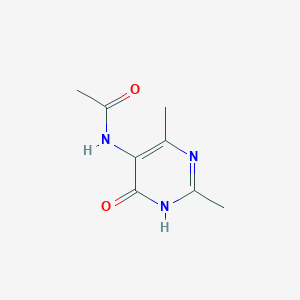
![(Z)-ethyl 2-(2-((5-nitrothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773882.png)
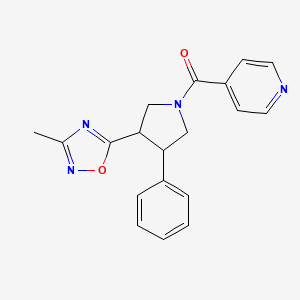

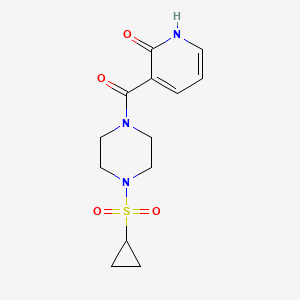
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2773892.png)
